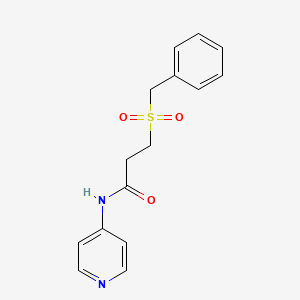![molecular formula C12H15Cl3N2O B5207988 N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}acetamide](/img/structure/B5207988.png)
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}acetamide, commonly known as BTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 298.69 g/mol. In
作用機序
The mechanism of action of BTA is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. BTA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to bind to serum albumin, a protein that transports various molecules in the blood. This binding may contribute to the drug delivery potential of BTA.
Biochemical and Physiological Effects:
BTA has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that BTA inhibits the growth of certain cancer cells and reduces inflammation. In vivo studies have shown that BTA can reduce the size of tumors in mice. BTA has also been shown to have low toxicity in animal studies, making it a promising candidate for further research.
実験室実験の利点と制限
One advantage of using BTA in lab experiments is its high yield in the synthesis process. This makes it a cost-effective option for researchers. Additionally, BTA has low toxicity, making it a safer alternative to other chemicals that may be harmful. However, one limitation of using BTA is its limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research involving BTA. One area of interest is the development of BTA-based drug delivery systems, which could improve the efficacy and safety of certain drugs. Another potential direction is the synthesis of BTA-based polymers and nanoparticles for use in materials science. Additionally, further studies are needed to fully understand the mechanism of action of BTA and its potential applications in various fields.
合成法
The synthesis of BTA involves the reaction of benzylamine with trichloroacetyl chloride in the presence of sodium bicarbonate. The resulting product is then treated with acetic anhydride to form BTA. The yield of this process is typically high, making it an efficient method for the production of BTA.
科学的研究の応用
BTA has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, BTA has been investigated for its anti-tumor and anti-inflammatory properties. It has also been shown to have potential as a drug delivery system due to its ability to bind to certain proteins. In materials science, BTA has been used as a building block for the synthesis of various polymers and nanoparticles. In environmental science, BTA has been studied for its ability to remove heavy metals from contaminated water.
特性
IUPAC Name |
N-[1-[benzyl(methyl)amino]-2,2,2-trichloroethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl3N2O/c1-9(18)16-11(12(13,14)15)17(2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYQNAITJUZJCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)N(C)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5207917.png)
![5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane]](/img/structure/B5207923.png)
![2-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5207935.png)
![methyl 3-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-2-methylbenzoate](/img/structure/B5207936.png)
![2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B5207942.png)
![1-(4-fluorobenzyl)-4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5207963.png)

![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5207985.png)
![2-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5207992.png)


![2-benzoyl-3-(heptyloxy)-7H-benzo[de]anthracen-7-one](/img/structure/B5208012.png)